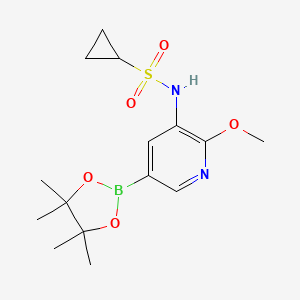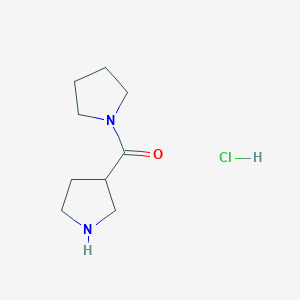
Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl
Übersicht
Beschreibung
Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl is a chemical compound with the CAS Number: 1315592-48-3. It has a molecular weight of 204.7 and its IUPAC name is 1-(3-pyrrolidinylcarbonyl)pyrrolidine hydrochloride . It is a solid substance that should be stored at room temperature, kept dry and cool .
Molecular Structure Analysis
The molecular structure of Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl is characterized by a monoclinic crystal system with space group P21/c (no. 14). The unit cell parameters are a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, β = 94.8870(10)° .Wissenschaftliche Forschungsanwendungen
-
Drug Discovery
- Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The methods of application involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- The results have shown that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Crystallography
- The crystal structure of a newly synthesized compound, namely (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, which belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives, has been elucidated .
- The method involved a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′,N′-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine dissolved in N,N-dimethylformamide .
- The mixture was stirred for 4 hours at 40°C, until the TLC indicated the reaction was completed .
-
Antioxidant Activity
-
Design of New Molecules
- Pyrrolidine is used in the design of new molecules, such as 4-(pyrrolidin-1-yl)benzonitrile derivatives, which are selective androgen receptor modulators (SARMs) .
- The design of these new molecules started by studying the binding conformation of bicyclic sulfonamide .
- The results showed that the new molecules had excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
-
Synthesis of New Compounds
- Pyrrolidine is used in the synthesis of new compounds, such as (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone .
- The synthesis involved a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′,N′-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine dissolved in N,N-dimethylformamide .
- The mixture was stirred for 4 hours at 40°C, until the TLC indicated the reaction was completed .
-
Pharmacological Activity
- Indole derivatives, which can be synthesized using pyrrolidine, have important pharmacological activity .
- These derivatives are of wide interest because of their diverse biological and clinical applications .
- For example, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
-
Selective Androgen Receptor Modulators (SARMs)
- Pyrrolidine is used in the design of new molecules, such as 4-(pyrrolidin-1-yl)benzonitrile derivatives, which are selective androgen receptor modulators (SARMs) .
- The design of these new molecules started by studying the binding conformation of bicyclic sulfonamide .
- The results showed that the new molecules had excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
-
Plant Hormones
- Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
- Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
- For example, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
-
Phenyl(pyrrolidin-1-yl)methanone Derivatives
- Phenyl(pyrrolidin-1-yl)methanone derivatives have exhibited notable bioactivity .
- In the present investigation, the crystal structure of a newly synthesized compound, namely (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, which belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives, has been elucidated .
- The synthesis involved a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′,N′-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine dissolved in N,N-dimethylformamide .
Eigenschaften
IUPAC Name |
pyrrolidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(8-3-4-10-7-8)11-5-1-2-6-11;/h8,10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOSUYHONOZWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl | |
CAS RN |
1315592-48-3 | |
| Record name | 3-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



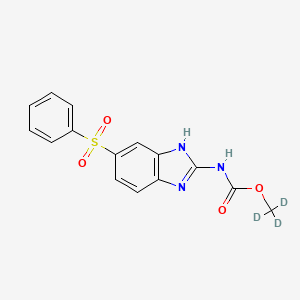
![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)
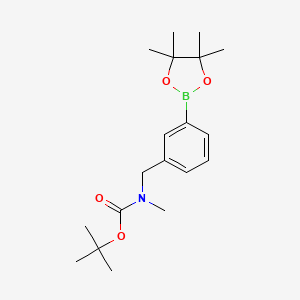

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)
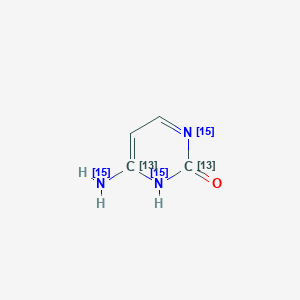

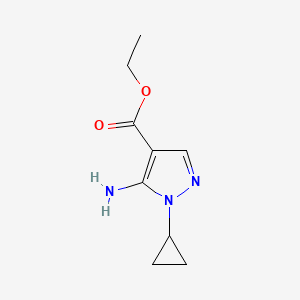
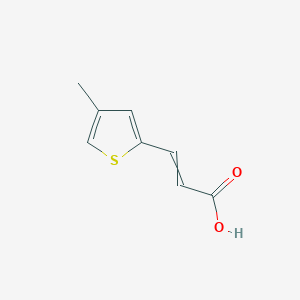

![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)
![N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1456454.png)

